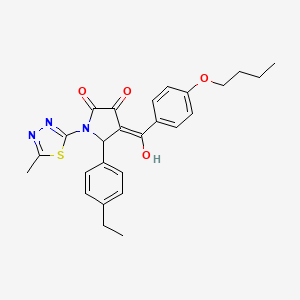
4-((2,6-Dichlorobenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2,6-Dichlorobenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound belonging to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the triazole ring, along with the dichlorobenzylidene and ethoxyphenyl groups, contributes to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,6-Dichlorobenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is usually synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide. This step forms the core triazole structure.
Introduction of the Dichlorobenzylidene Group: The dichlorobenzylidene group is introduced via a condensation reaction between the triazole derivative and 2,6-dichlorobenzaldehyde under acidic or basic conditions.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is incorporated through a nucleophilic substitution reaction, where the triazole derivative reacts with 3-ethoxyphenyl halides or similar reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides or sulfonic acids.
Reduction: Reduction reactions can target the imine (Schiff base) linkage, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nitrating agents, sulfonating agents.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 4-((2,6-Dichlorobenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol has been studied for its potential antimicrobial and antifungal properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
The compound’s potential therapeutic applications include its use as an antimicrobial agent. Research is ongoing to explore its efficacy and safety in treating various infections.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, such as pesticides and herbicides, due to its bioactive properties.
作用機序
The mechanism of action of 4-((2,6-Dichlorobenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The dichlorobenzylidene and ethoxyphenyl groups enhance the compound’s binding affinity and specificity. This interaction can disrupt essential biological processes in microorganisms, leading to their death or inhibition.
類似化合物との比較
Similar Compounds
- 4-((2,4-Dichlorobenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-((2,6-Dichlorobenzylidene)amino)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, 4-((2,6-Dichlorobenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol exhibits unique properties due to the specific positioning of the dichlorobenzylidene and ethoxyphenyl groups. These structural differences can lead to variations in biological activity, making it a distinct and valuable compound for research and application.
特性
CAS番号 |
613249-61-9 |
|---|---|
分子式 |
C17H14Cl2N4OS |
分子量 |
393.3 g/mol |
IUPAC名 |
4-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H14Cl2N4OS/c1-2-24-12-6-3-5-11(9-12)16-21-22-17(25)23(16)20-10-13-14(18)7-4-8-15(13)19/h3-10H,2H2,1H3,(H,22,25)/b20-10+ |
InChIキー |
YTVAFFSOCOEKMK-KEBDBYFISA-N |
異性体SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC=C3Cl)Cl |
正規SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=C(C=CC=C3Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-Cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(Z)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12010863.png)
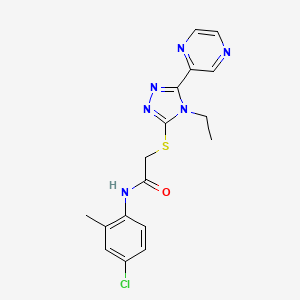
![[4-bromo-2-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12010875.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12010878.png)
![5-(4-chlorophenyl)-4-{[(1E,2Z)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12010883.png)
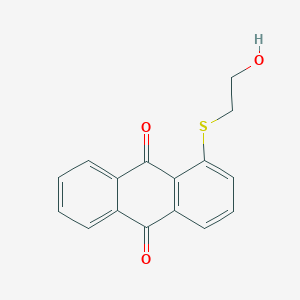

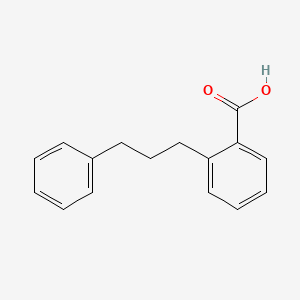
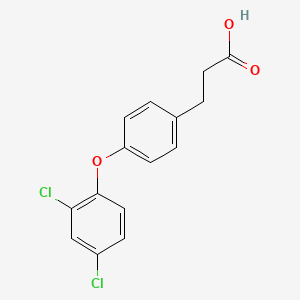
![[4-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methylbenzoate](/img/structure/B12010912.png)
![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12010920.png)
methylidene}-1-(2-methoxyethyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B12010927.png)
